Lead chromate

Description

Significance in Environmental and Health Sciences Research

The significance of lead chromate (B82759) in environmental and health sciences is largely tied to its toxicity. ontosight.ai Both lead and hexavalent chromium, the constituents of lead chromate, are known for their adverse health effects. ipen.org Research in this area investigates the pathways of human exposure and the environmental fate of this compound.

Studies have identified this compound as a source of lead contamination in various environmental matrices, including soil, water, and atmospheric dust. ontosight.airesearchgate.net A notable area of research has been its use in yellow traffic paint, which, through degradation and erosion, can release this compound particles into the environment. researchgate.netresearchgate.net These particles can then be resuspended and transported, posing a risk to ecosystems and human populations. researchgate.net

A significant body of research has focused on the intentional adulteration of turmeric with this compound to enhance its yellow color. pureearth.orgstanford.edupureearth.org This practice has been identified as a major contributor to elevated blood lead levels in certain populations, particularly in South Asia. pureearth.orgpureearth.org Researchers have employed various analytical techniques, such as inductively coupled plasma mass spectrometry and X-ray fluorescence, to detect and quantify this compound in turmeric samples. pureearth.orgacs.org

From a health perspective, this compound is classified as a carcinogen in humans. nj.gov Chronic exposure to this compound has been linked to an increased risk of lung cancer. govinfo.govnih.gov Research has also shown that it can cause damage to the nervous system, kidneys, and brain, as well as anemia. nj.gov Studies on human lung cells have indicated that chronic exposure to this compound can lead to centrosome abnormalities and aneuploidy, a potential mechanism for its carcinogenicity. nih.gov

Historical Context of Research on this compound Applications and Associated Challenges

Historically, research on this compound was heavily focused on its application as a pigment. businessresearchinsights.com Its use in paints, particularly in the 19th century, is well-documented, with artists like Vincent van Gogh famously using chrome yellow pigments. modernpaintdamageatlas.nl However, this application has presented significant challenges, most notably the darkening of the pigment over time. modernpaintdamageatlas.nluantwerpen.be

Scientific investigations into the degradation of this compound pigments have revealed that the darkening is a result of the photo-induced reduction of Cr(VI) to Cr(III) compounds, often triggered by exposure to UV and blue light. modernpaintdamageatlas.nluantwerpen.be Advanced spectroscopic analyses have shown that the presence of sulfur, often in the form of lead sulfate (B86663) mixed with the this compound, plays a key role in this degradation process. modernpaintdamageatlas.nlrsc.org The stability of the pigment is also influenced by its crystalline structure, with the monoclinic form being more lightfast than the orthorhombic form. modernpaintdamageatlas.nlresearchgate.net

The research into the degradation of this compound in historical artworks highlights the challenge of preserving cultural heritage. bohrium.com Understanding the chemical processes behind the color change is crucial for developing appropriate conservation strategies for these valuable pieces. rsc.org

The historical use of this compound in industrial applications, such as in paints and coatings, has also led to research on occupational exposure and its health consequences. govinfo.gov6wresearch.com Studies on workers in chromate manufacturing plants have revealed an increased risk of respiratory cancers. govinfo.gov These findings have contributed to the implementation of stricter regulations on the use of this compound in many countries. ontosight.ai6wresearch.com

Interactive Data Tables

Properties of this compound

| Property | Value |

| Chemical Formula | PbCrO₄ |

| Molar Mass | 323.19 g/mol |

| Appearance | Yellow or orange-yellow powder nih.gov |

| Crystal Structure | Monoclinic (stable), Orthorhombic (unstable) nepjol.infonih.gov |

| Solubility in water | Low nih.gov |

Key Research Findings on this compound

| Research Area | Key Finding |

| Environmental Contamination | This compound from traffic paint contributes to lead and chromium in road dust and the atmosphere. researchgate.net |

| Food Adulteration | This compound is used to adulterate turmeric, leading to significant public health concerns. pureearth.orgstanford.edupureearth.org |

| Health Effects | Chronic exposure is linked to lung cancer and can cause aneuploidy in human lung cells. govinfo.govnih.gov |

| Pigment Degradation | The darkening of chrome yellow pigments is due to the photoreduction of Cr(VI) to Cr(III), influenced by sulfur content and crystal structure. modernpaintdamageatlas.nluantwerpen.beresearchgate.net |

Structure

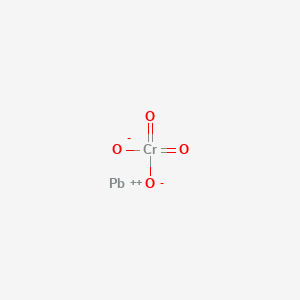

2D Structure

Properties

IUPAC Name |

dioxido(dioxo)chromium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPNEIJQCETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCrO4, CrO4Pb | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11119-70-3 (Parent), Array | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1064792 | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 mm Hg | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |

CAS No. |

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulfochromate yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1551 °F (NTP, 1992), 844 °C, 1551 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthesis and Structural Characterization Studies of Lead Chromate

Polymorphism and Crystallographic Forms in Research

Influence of Synthesis Conditions on Crystal Structure and Polymorph Discrimination

The precise control over synthesis conditions is paramount for selectively producing specific polymorphs and phases of lead chromate (B82759) (PbCrO4), as well as related lead-chromium compounds such as Pb2CrO5 and K2Pb(CrO4)2. Lead chromate itself is known to exist primarily in a stable monoclinic form and an unstable orthorhombic form nepjol.infonepjol.infoitn.pt.

Influence of pH: The pH of the reaction medium significantly dictates the resulting crystal structure and phase. In acidic conditions, varying the molar ratio of lead to chromate ions ([Pb2+]/[CrO42−]) can induce transformations from orthorhombic to monoclinic PbCrO4, with higher aspect ratios observed at lower Pb:Cr ratios hpstar.ac.cn. Conversely, in basic conditions, increased hydroxyl ion concentration promotes the conversion of orthorhombic PbCrO4 to monoclinic Pb2CrO5 hpstar.ac.cn. Specific pH ranges are critical for different precipitation processes; for instance, a pH of 5 to 6 is favored for this compound-lead sulfate (B86663) precipitation, while a pH of 2 to 4 is preferred for this compound-lead sulfate-lead molybdate (B1676688) worldwidejournals.com. Adjusting pH with acids like HCl or bases like NaOH is a common method to control morphology and phase formation in hydrothermal syntheses dol.gov.

Influence of Molar Ratio: The molar ratio of lead precursors (e.g., Pb(Ac)2) to chromate precursors (e.g., K2CrO4) is a key determinant in the formation of specific polymorphs and phases of this compound itn.pthpstar.ac.cnacs.org. Precise control over this ratio allows for the directed synthesis of desired crystalline structures hpstar.ac.cn.

Influence of Temperature: Temperature plays a vital role in both reaction kinetics and phase stability. Room temperature precipitation methods have been successfully employed for the selective synthesis of various this compound polymorphs and phases hpstar.ac.cnacs.org. Hydrothermal synthesis often involves elevated temperatures, such as 140°C or 175°C, for extended periods hpstar.ac.cndol.gov. While higher temperatures can increase product solubility, potentially reversing precipitation, they generally accelerate reaction rates and enhance precipitation efficiency, with efficiencies approaching 99% above 40°C nepjol.info. Specific temperature ranges are also important for post-synthesis stabilization of pigments, such as 60-85°C for Chrome Yellow and 30-50°C for Molybdenum Orange researchgate.net.

Role of Precursors and Additives: The choice of starting materials and the use of specific additives further refine synthesis. Common lead precursors include lead(II) nitrate (B79036) and lead(II) acetate (B1210297), while potassium dichromate and sodium chromate serve as chromate sources nepjol.infonepjol.infodol.govepa.govnih.gov. Surfactants like polyvinylpyrrolidone (B124986) (PVP) are used in hydrothermal synthesis to control particle morphology, enabling the formation of nanorods dol.govepa.gov. Additives such as ammonium (B1175870) fluoride (B91410) can direct crystal morphology researchgate.net. For mixed-crystal pigments like lead sulfochromates, the presence of chloride ions or a combination of chloride and aluminum ions is essential for achieving desired crystalline forms worldwidejournals.com.

Synthesis Methodologies: Various synthesis techniques are employed, including room temperature precipitation hpstar.ac.cnacs.org, hydrothermal methods dol.govepa.govresearchgate.net, polymeric precursor methods nepjol.infodol.gov, microwave-assisted synthesis dol.gov, and chemical co-precipitation nepjol.info.

| Synthesis Condition | Effect on this compound Phase/Polymorph | References |

| pH | ||

| Acidic ([Pb2+]/[CrO42−] 1:1, 1:5, 1:10) | Orthorhombic PbCrO4 transforms to monoclinic PbCrO4; aspect ratio increases with decreased [Pb2+]/[CrO42−]. | hpstar.ac.cn |

| Basic | Increased hydroxyl ions convert orthorhombic PbCrO4 to monoclinic Pb2CrO5. | hpstar.ac.cn |

| pH 5-6 | Preferred for this compound-lead sulfate precipitation. | worldwidejournals.com |

| pH 2-4 | Preferred for this compound-lead sulfate-lead molybdate precipitation. | worldwidejournals.com |

| Molar Ratio | ||

| [Pb(Ac)2]/[K2CrO4] | Significant influence on the formation of polymorphs and phases. | itn.pthpstar.ac.cnacs.org |

| Temperature | ||

| Room Temperature | Selective synthesis of different phases and polymorphs is achievable. | hpstar.ac.cnacs.org |

| Elevated (e.g., 140°C, 175°C) | Used in hydrothermal synthesis; can increase reaction rates and solubility. | hpstar.ac.cndol.gov |

| > 40°C | Precipitation efficiency approaches 99%. | nepjol.info |

| 60-85°C | Stabilization temperature for Chrome Yellow pigment. | researchgate.net |

| 30-50°C | Stabilization temperature for Molybdenum Orange pigment. | researchgate.net |

| Additives | ||

| Surfactants (e.g., PVP) | Control morphology (e.g., nanorods). | dol.govepa.gov |

| Ammonium Fluoride | Directs crystal morphology. | researchgate.net |

| Chloride/Aluminum Ions | Essential for desirable crystalline forms in mixed crystals (e.g., sulfochromates). | worldwidejournals.com |

Advanced Spectroscopic and Microscopic Characterization Methodologies

X-ray Diffraction (XRD) and Micro-X-ray Diffraction (µ-XRD) Studies

X-ray diffraction (XRD) is fundamental for determining the crystalline structure, identifying phases, and characterizing polymorphs of this compound. PbCrO4 exists in a stable monoclinic (monazite-type, space group P21/n) and an unstable orthorhombic (barite-type, space group Pnma) form nepjol.infoitn.pthpstar.ac.cnresearchgate.net. Under high pressure, transitions to a tetragonal scheelite-type structure (space group I41/a) at ~4.5 GPa acs.orgepa.gov and a monoclinic AgMnO4-type polymorph at ~8.5 GPa have been identified hpstar.ac.cn. XRD is essential for distinguishing these phases and determining lattice parameters. For example, the monoclinic form has reported parameters around a=7.091(4) Å, b=7.398(4) Å, c=6.782(3) Å, β=102.51(2)° hpstar.ac.cn, while the orthorhombic form has a=8.667(1) Å, b=5.428(1) Å, c=7.003(1) Å itn.pt. The high-pressure tetragonal phase is characterized by a=5.1102(3) Å and c=12.213(3) Å acs.orgepa.gov. XRD line broadening analysis can estimate crystallite size, with reported values for nanoparticles around 70-77 nm worldwidejournals.comresearchgate.net, and confirms the phase purity of synthesized materials worldwidejournals.comresearchgate.net. Micro-X-ray diffraction (µ-XRD) offers spatially resolved structural analysis, complementing bulk XRD.

| Polymorph/Phase | Crystal System | Space Group | Lattice Parameters (Å) | References |

| Monoclinic PbCrO4 (stable) | Monoclinic | P21/n | a=7.091(4), b=7.398(4), c=6.782(3), β=102.51(2) | hpstar.ac.cn |

| Orthorhombic PbCrO4 (unstable) | Orthorhombic | Pnma | a=8.667(1), b=5.428(1), c=7.003(1) | itn.pt |

| Tetragonal scheelite-type (HP) | Tetragonal | I41/a | a=5.1102(3), c=12.213(3) | acs.orgepa.gov |

| Monoclinic AgMnO4-type (HP) | Monoclinic | - | a=6.788(7), b=6.954(7), c=6.255(7), β=92.80(4) | hpstar.ac.cn |

Electron Microscopy Techniques (SEM, TEM, HRTEM) in Structural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution TEM (HRTEM), are crucial for visualizing the morphology, particle size, and detailed structural features of this compound. SEM reveals synthesized particles to be predominantly tetrahedral worldwidejournals.com or rod-like hpstar.ac.cndol.govepa.govresearchgate.netresearchgate.net, with sizes ranging from nanometers to micrometers researchgate.netresearchgate.net. SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) confirms elemental composition and stoichiometry, typically showing a Pb:Cr:O molar ratio close to 1:1:4 dol.govresearchgate.netnih.gov. TEM and HRTEM provide higher resolution, allowing examination of individual nanostructures, crystal lattice fringes, and defects. HRTEM has confirmed the single-crystalline nature of nanorods and identified lattice d-spacings, such as the (110) plane spacing of 5.10 Å for monoclinic PbCrO4 researchgate.net. Selected Area Diffraction Pattern (SADP) analysis via TEM further confirms crystalline phase and orientation researchgate.netnih.gov. These techniques are also sensitive to structural instabilities, with some samples showing polycrystalline behavior under electron beam irradiation dol.gov.

Vibrational Spectroscopy (FTIR, Raman) for Molecular and Crystalline Analysis

Vibrational spectroscopy, through FTIR and Raman spectroscopy, provides insights into molecular vibrations and crystalline structure. FTIR spectra exhibit characteristic absorption bands related to the stretching and bending modes of the chromate (CrO4^2-) anion and Pb-O bonds nepjol.infoworldwidejournals.comresearchgate.netresearchgate.netresearchgate.net. Peaks for Cr-O stretching modes are observed around 855 cm^-1, while O-H stretching from water or hydroxyl groups appear in the 3100-3500 cm^-1 range nepjol.infoworldwidejournals.comresearchgate.net. FTIR is valuable for characterizing purity and functional groups worldwidejournals.comresearchgate.netresearchgate.net. Raman spectroscopy is effective in distinguishing between different crystalline forms of this compound, such as monoclinic and orthorhombic polymorphs, and related compounds like Pb2CrO5 hpstar.ac.cnresearchgate.netresearchgate.netresearchgate.netnih.govacs.org. The ν1 (CrO4^2-) symmetric stretching mode, typically around 840-850 cm^-1, shifts subtly based on phase or sulfate incorporation itn.ptresearchgate.net. Raman is also used in high-pressure studies to monitor phase transitions hpstar.ac.cnacs.org and in art conservation to identify pigments and study degradation researchgate.netnih.govbohrium.com.

X-ray Absorption Spectroscopy (XANES) and Micro-X-ray Fluorescence (µ-XRF) in Speciation Research

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES) and Micro-X-ray Fluorescence (µ-XRF), is crucial for elemental speciation, determining oxidation states and spatial distribution. Cr K-edge XANES differentiates between Cr(VI) and Cr(III) species, with Cr(VI) typically showing a distinct pre-edge peak bohrium.comresearchgate.netresearchgate.netnih.govamazonaws.comacs.orgacs.org. These techniques are vital for studying this compound pigment degradation, where Cr(VI) reduction to Cr(III) is common, often induced by light or humidity bohrium.comresearchgate.netresearchgate.netacs.org. Pb L3-edge XANES confirms lead in its +2 oxidation state researchgate.net. µ-XRF provides elemental mapping with high spatial resolution, revealing the distribution of Pb and Cr, and can correlate elemental presence with chemical states, such as identifying this compound particles or mapping reduced chromium species nih.govbohrium.comresearchgate.netnih.gov. General XRF, including portable XRF (pXRF), is used for rapid elemental analysis and lead screening, though it measures total elemental concentrations dol.govnih.govacs.orglincolnconservation.co.uk.

Photoelectron Spectroscopy (XPS, UPS) and Electron Paramagnetic Resonance (EPR) Investigations

Photoelectron Spectroscopy, including XPS and UPS, provides surface elemental composition and electronic structure information. XPS identifies surface elemental composition and chemical states worldwidejournals.comresearchgate.net. UPS probes the valence band structure and can estimate the electronic band gap; for this compound nanoparticles, a band gap of approximately 4.4 eV has been reported worldwidejournals.comresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy detects species with unpaired electrons, such as Cr(III) or Cr(V) species and lattice defects researchgate.netacs.orguantwerpen.be. EPR, often used with XAS, aids in characterizing reduced chromium species formed during pigment alteration, enhancing the understanding of degradation mechanisms researchgate.netuantwerpen.be.

Compound List:

this compound (PbCrO4)

Lead(II) acetate (Pb(Ac)2)

Potassium chromate (K2CrO4)

Lead(II) nitrate (Pb(NO3)2)

Potassium dichromate (K2Cr2O7)

Lead(II) oxide (PbO)

Chromic acid (H2CrO4)

Sodium chromate (Na2CrO4)

Lead sulfate (PbSO4)

Lead molybdate (PbMoO4)

Lead sulfochromate (Pb(CrO4)1-x(SO4)x)

Lead(II) chloride (PbCl2)

Zinc chromate (ZnCrO4)

Zinc yellow (K2O·4ZnCrO4·3H2O)

Ammonium fluoride (NH4F)

Titanium dioxide (TiO2)

Titanium dioxide (P-25)

Chromium(III) oxide (Cr2O3)

Chromium(III) hydroxide (B78521) (Cr(OH)3)

Chromium(III) acetate hydroxide ((CH3COO)7Cr3(OH)2)

Chromium(III) sulfate hydrate (B1144303) (Cr2(SO4)3·H2O)

Zinc sulfide (B99878) (ZnS)

Silicon dioxide (SiO2)

Antimony oxides (SbOx)

Zinc metaphosphate

Zinc phosphate (B84403)

Lead carbonate (PbCO3)

Lead oxide (massicot)

Lead sulfate (anglesite)

Pb2CrO5

K2Pb(CrO4)2

Environmental Dynamics and Fate of Lead Chromate in Ecosystems

Pathways of Lead Chromate (B82759) Release and Dissemination

Lead chromate enters the environment through multiple pathways, stemming from its production, use, and disposal.

During its production and application, this compound pigments are known to leach into various environmental matrices toxicslink.org. This leaching is particularly prevalent from painted surfaces that undergo weathering, wear, and deterioration. Activities such as scraping or sanding old paint also contribute to the release of this compound fragments into indoor dust and outdoor soil toxicslink.org.

The solubility of this compound in water is very low wikipedia.org, with reported values of approximately 0.17 mg/L at 20 °C and 0.058 mg/L at 25 °C nih.gov. However, its solubility and subsequent leaching are significantly influenced by environmental conditions. Lead and chromium compounds tend to leach more readily under acidic conditions compared to neutral or alkaline environments researchgate.netnih.govcdc.gov. Furthermore, the aging of materials containing this compound, such as microplastics, can lead to surface cracks and fragmentation, promoting pigment release researchgate.netnih.gov. High concentrations of sodium chloride (NaCl) solutions have also been shown to favor the leaching process researchgate.netnih.gov. The presence of road treatment solutions, like NaCl and CaCl₂, can also increase the solubility and leaching of this compound from traffic paints researchgate.net.

| Parameter | Value | Conditions | Reference |

| Solubility in Water | 0.17 mg/L | 20 °C | nih.gov |

| Solubility in Water | 0.058 mg/L | 25 °C | nih.gov |

| Solubility in Water | 0.00001720 g/100 mL | 20 °C | wikipedia.org |

| Solubility in Acetic Acid | Insoluble | nih.govchemicalbook.com | |

| Solubility in Ammonia | Insoluble | nih.govchemicalbook.com | |

| Solubility in Nitric Acid | Soluble (dilute) | nih.gov | |

| Solubility in Alkali Hydroxides | Soluble | Solutions of fixed alkali hydroxides | nih.gov |

This compound is frequently detected in atmospheric dust, with yellow traffic paint identified as a significant source researchgate.netnih.govnih.gov. Nanosized this compound particles, originating from road paints, can become airborne through wind resuspension processes, especially in arid and semi-arid regions where vegetation cover is reduced and natural barriers to dust are diminished researchgate.netnih.gov. These particles can have aerodynamic diameters ranging from 100 nm to 2 μm researchgate.net, allowing them to be transported over long distances.

In the atmosphere, this compound particles often aggregate with black carbon, a common component of soot from combustion sources nih.govresearchgate.net. This association facilitates their transport, contributing to global atmospheric pollution of lead and hexavalent chromium nih.govresearchgate.net. Studies indicate that industrialized regions, particularly in East Asia, are major sources of these pollutants, with long-range transported aerosols containing this compound impacting air quality in distant locations nih.govresearchgate.net. Atmospheric deposition, both dry and wet, is a primary mechanism by which lead and chromium from these sources are transferred to soil and aquatic environments mdpi.com.

| Trace Metal | Deposition Type | Average Flux (μg·m⁻²·year⁻¹) | Location/Year | Reference |

| Lead (Pb) | Bulk Deposition | 1036.5 | Mainland China, 2017 | mdpi.com |

| Chromium (Cr) | Bulk Deposition | 465.9 | Mainland China, 2017 | mdpi.com |

| Lead (Pb) | Dry Deposition | 668.2 | Mainland China, 2017 | mdpi.com |

| Chromium (Cr) | Dry Deposition | 299.5 | Mainland China, 2017 | mdpi.com |

This compound is considered persistent in the environment nih.gov. While lead itself does not decompose, lead compounds can undergo transformations influenced by sunlight, air, and water dcceew.gov.au. Lead typically adheres strongly to soil particles, which limits its mobility and leaching into groundwater, especially under neutral to alkaline conditions cdc.govdcceew.gov.au. Soil acidity (pH) is identified as the most critical factor influencing the solubility, mobility, and bioavailability of lead in soil cdc.gov.

Source Apportionment Studies of Environmental this compound

Identifying the origins of this compound contamination is crucial for developing effective management strategies. Studies employ various techniques to distinguish between natural and human-induced sources.

This compound naturally occurs as the mineral crocoite toxicslink.orgwikipedia.orgchemicalbook.com. These natural mineral deposits represent geogenic sources of lead and chromium. However, anthropogenic activities have become dominant contributors to environmental this compound contamination.

Key anthropogenic sources include:

Paints and Coatings: this compound is a widely used pigment in paints, providing vibrant yellow, orange, and red hues. This includes household decorative paints, traffic paints, industrial coatings, automotive finishes, and artists' paints toxicslink.orgwikipedia.orgresearchgate.netipen.orgchemimpex.comipen.orgindustrialchemicals.gov.auokinternational.orgwatertechonline.com. The deterioration of these painted surfaces is a major pathway for this compound release into dust and soil toxicslink.org.

Industrial Activities: The manufacturing and use of this compound pigments, along with processes like mining, smelting, and battery production, are significant contributors to its environmental presence toxicslink.orgbrieflands.comcanada.ca.

Consumer Products: Historically, this compound has been incorporated into plastics, toys, and ceramic glazes for coloration ipen.orgchemimpex.comokinternational.org. It has also been illegally used as an adulterant in spices, such as turmeric and cinnamon, to enhance their color, posing a direct risk to human health canada.caunep.orgpureearth.orgcdc.govstanford.edu.

Road Markings: Yellow traffic paints containing this compound are a substantial source of lead and chromium contamination in road dust and subsequently in the atmosphere and water bodies researchgate.netresearchgate.netnih.govnih.govresearchgate.netipen.org.

Geogenic sources are primarily related to the natural presence of lead and chromium in geological formations and the subsequent erosion of parent rocks plos.org. However, the widespread industrial use of this compound has led to anthropogenic sources often dominating environmental concentrations in urban and industrial areas plos.org.

The origins of this compound contamination can be traced through analytical techniques that identify its presence in various products and link it to specific industrial processes or consumer goods.

Paints: this compound is a primary pigment in a wide array of paints, from household decorative paints to industrial coatings and road marking paints toxicslink.orgwikipedia.orgresearchgate.netipen.orgchemimpex.comipen.orgindustrialchemicals.gov.auokinternational.orgwatertechonline.com. The physical breakdown of these painted materials releases this compound particles into the environment toxicslink.org. Yellow traffic paint, in particular, is recognized as a major contributor to lead and chromium contamination in atmospheric dust, road dust, and water resources researchgate.netresearchgate.net.

Plastics and Ceramics: this compound pigments are utilized in the coloration of plastics and in the manufacturing of glass and ceramics, enhancing their aesthetic properties and durability ipen.orgchemimpex.comokinternational.org.

Spices: The illicit addition of this compound to spices like turmeric and cinnamon to artificially brighten their color is a documented issue, leading to significant lead exposure in consumers canada.caunep.orgpureearth.orgcdc.govstanford.edu. This practice is often driven by economic incentives to achieve a more desirable visual appeal.

Analytical Tracing: Advanced analytical methods such as Raman microspectroscopy, X-ray diffraction, scanning electron microscopy, and lead (Pb) isotope analysis are employed to identify this compound in environmental samples and trace its origins researchgate.netnih.govresearchgate.net. Pb isotope signatures can effectively differentiate between natural (geogenic) and human-made (anthropogenic) sources, such as distinguishing between local soil lead and lead from paint pigments researchgate.netresearchgate.net.

Compound List:

this compound (PbCrO₄)

Chromium (Cr)

Lead (Pb)

Crocoite (natural this compound)

Phoenicochroite (natural this compound)

Sodium chromate

Lead (II) nitrate (B79036)

Lead (II) oxide

Chromic acid

Lead sulfochromate

Lead molybdate (B1676688)

Lead sulfate (B86663)

Chrome yellow (pigment name for this compound)

CI Pigment Yellow 34 (pigment designation)

CI Pigment Red 104 (pigment designation)

Black carbon

Toxicological Mechanisms and Biological Interactions of Lead Chromate

Genotoxicity and DNA Damage Mechanisms

Cell Cycle Perturbations and Apoptosis Induction

Lead chromate (B82759) has been shown to disrupt the normal progression of the cell cycle and to induce programmed cell death, known as apoptosis. Studies indicate that exposure to lead chromate can lead to cell cycle arrest, preventing cells from dividing and allowing time for potential DNA repair. If the damage is too severe, the cell can be triggered into apoptosis. This process is a critical cellular defense mechanism to eliminate damaged or potentially cancerous cells oup.comnih.gov.

Research has demonstrated that this compound particles can induce apoptosis in various cell types, including human lung epithelial cells and hamster ovary cells duke.edunih.gov. The induction of apoptosis by this compound is often a dose-dependent phenomenon duke.edu. For instance, in human lung small airway epithelial (HSAE) cells, this compound particles were observed to be internalized, leading to the formation of intracellular lead-inclusion bodies and subsequent apoptosis duke.edu. This suggests that the release of lead ions from the particles may contribute to cellular toxicity and the induction of cell death pathways duke.edu.

Furthermore, this compound has been linked to cell cycle arrest, with studies showing that it can cause cells to arrest in the G1 phase. This arrest is often accompanied by a decrease in the percentage of cells in the S-phase, indicating a halt in DNA replication plos.org. The mechanisms underlying this cell cycle perturbation are complex and may involve the disruption of key regulatory proteins that control cell division oup.commdpi.com.

Cellular and Molecular Responses to this compound Exposure

The response of cells to this compound exposure is multifaceted, involving complex interactions at the cellular and molecular levels. These responses are crucial for understanding this compound's carcinogenic potential and its ability to induce cellular damage.

Investigations in Human Lung and Bronchial Cell Lines

Human lung and bronchial epithelial cells are primary targets for inhaled particulate carcinogens like this compound nih.govnih.gov. Studies using these cell types have revealed significant cellular and molecular alterations following this compound exposure. For example, this compound particles have been shown to be internalized by normal human lung epithelial cells, leading to the formation of intracellular lead-inclusion bodies and the induction of apoptosis duke.edu. This internalization process is a key step in the toxicological pathway, as it brings the genotoxic components into direct contact with cellular machinery duke.edunih.gov.

Research on human bronchial epithelial cells has indicated that chronic exposure to this compound can lead to neoplastic transformation nih.govatsjournals.org. This transformation is characterized by a series of sequential steps, including altered cell morphology, loss of cell contact inhibition, and anchorage-independent growth nih.govatsjournals.org. These changes are indicative of cells acquiring properties associated with cancer development. Furthermore, this compound exposure has been linked to chromosomal instability (CIN) in these cells, which is considered a significant factor in the development of human bronchial cancers nih.govatsjournals.org.

Studies in Hamster and Human Fibroblast Cells

Fibroblast cells, both from hamsters and humans, have also been utilized to investigate the genotoxic effects of this compound. Studies using Chinese hamster ovary (CHO) cells and human foreskin fibroblasts (HFF) have demonstrated that this compound particles induce clastogenicity, meaning they cause damage to chromosomes nih.gov. This damage manifests as structural chromosomal aberrations, such as breaks and exchanges nih.govaacrjournals.org.

In hamster and human cells, this compound exposure resulted in a dose-dependent increase in chromosomal damage nih.govaacrjournals.org. The spectrum of damage observed primarily included achromatic lesions affecting chromatids nih.gov. Importantly, these studies found that extracellular dissolution of this compound particles did not contribute to the observed genotoxicity, suggesting that the internalization of the particles is crucial for their damaging effects nih.gov. Furthermore, research has indicated that this compound-induced DNA-DNA crosslinks are related to chromosome damage, and that the repair of these crosslinks, particularly through the FANCG pathway, is important in mitigating this damage aacrjournals.org.

Insights into Neoplastic Transformation Processes

This compound is recognized as a carcinogen, and studies have aimed to elucidate the mechanisms by which it induces neoplastic transformation. Neoplastic transformation refers to the process by which normal cells acquire the characteristics of cancer cells. Research suggests that this compound can induce this transformation through various pathways, including the induction of DNA double-strand breaks (DSBs) and subsequent chromosomal instability atsjournals.orgscispace.com.

Studies have shown that defective repair of Cr(VI)-induced DSBs can lead to neoplastic transformation. For instance, in human lung cells, this compound induced DSBs that, if not properly repaired by mechanisms involving proteins like Mre11, resulted in neoplastic transformation, characterized by loss of cell contact inhibition and anchorage-independent growth scispace.com. Similarly, in human bronchial epithelial cells, chronic exposure to this compound induced transformation, with transformed cells exhibiting centrosome amplification and increased aneuploidy, further highlighting the role of chromosomal instability in this process nih.govatsjournals.org.

Alterations in p53 Pathways and DNA Repair Mechanisms

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage, regulating cell cycle arrest, DNA repair, and apoptosis oup.commdpi.com. This compound exposure can interfere with these vital pathways. Studies have indicated that chromium-induced apoptosis can be p53-dependent, meaning that functional p53 is required for the induction of cell death oup.com.

Research has shown that this compound can induce DNA damage, including DNA double-strand breaks (DSBs) and Cr-DNA adducts, in human lung cells duke.edunih.govscispace.com. The cellular response to this damage often involves the p53 pathway. For example, the activation of p53 can lead to cell cycle arrest, preventing the proliferation of damaged cells oup.commdpi.com. If DNA repair mechanisms are overwhelmed or defective, p53 can trigger apoptosis to eliminate the compromised cells oup.commdpi.com.

However, mutations or alterations in the p53 pathway can compromise these protective functions, potentially facilitating the development of cancer oup.commdpi.com. Some studies suggest that this compound exposure can lead to alterations in p53 pathways, although the precise mechanisms are still under investigation oup.comresearchgate.net. Furthermore, this compound can affect DNA repair mechanisms directly. For instance, it has been shown to induce DNA-DNA crosslinks, and the repair of these lesions is crucial for maintaining genomic stability aacrjournals.org. The disruption of DNA repair pathways, potentially involving proteins like RAD51, has been linked to increased chromosome instability and neoplastic transformation following this compound exposure scispace.comlouisville.edu.

Remediation and Mitigation Strategies for Lead Chromate Contamination

Soil Remediation Approaches

Soil remediation aims to reduce the risks posed by lead chromate (B82759) by either decreasing its bioavailability or removing it from the soil matrix.

Physicochemical immobilization techniques focus on altering the chemical form of lead and chromium in the soil to reduce their mobility and bioavailability. One of the most studied and effective methods involves the use of soil amendments.

Biochar, a carbonaceous material produced from the pyrolysis of biomass, has demonstrated significant potential for immobilizing lead and chromium in contaminated soils. mdpi.com Its effectiveness stems from a high surface area, porous structure, and the presence of various functional groups that can adsorb and precipitate heavy metals. mdpi.com The application of biochar can increase soil pH, which in turn promotes the precipitation of lead and chromium as less soluble hydroxides, carbonates, and phosphates. acs.orgnih.gov

Studies have shown that the type of feedstock and pyrolysis conditions significantly influence the properties and efficacy of biochar. For instance, biochar produced at higher temperatures often exhibits a greater surface area and higher pH, enhancing its immobilization capacity. researchgate.net Modification of biochar, such as loading it with phosphorus or magnesium oxide, can further improve its performance. acs.orgmdpi.com Phosphorus-loaded biochar has been shown to increase the retention of heavy metals in plant organs and maintain their bioavailability in the soil at levels below 1 mg/kg. acs.orgnih.gov Similarly, MgO-modified biochars have been effective in immobilizing nickel, copper, lead, and chromium in polluted soils, with immobilization efficiencies for lead reaching up to 76.78% and for chromium up to 70.55%. mdpi.com

The mechanisms by which biochar immobilizes lead and chromium include:

Adsorption: The porous structure and surface functional groups of biochar provide sites for the physical and chemical adsorption of lead and chromium ions.

Precipitation: Biochar can increase soil pH, leading to the precipitation of lead and chromium as insoluble compounds like lead phosphates (e.g., pyromorphite), lead carbonates, and chromium hydroxides. researchgate.net

Ion Exchange: Cations present on the biochar surface can be exchanged with lead ions in the soil solution. researchgate.net

| Amendment | Target Contaminants | Immobilization Efficiency | Key Mechanisms |

| Phosphorus-Loaded Biochar | Cd, Cr, Pb | Maintained bioavailability < 1 mg/kg; 11.6% enhancement in plant retention | Precipitation, Complexation |

| MgO-Modified Biochar | Ni, Cu, Pb, Cr | Pb: up to 76.78%; Cr: up to 70.55% | Adsorption, Precipitation |

| Aspen Wood Sawdust Biochar | Pb(II), Cd(II), Cr(VI) | Pb: 50%; Cd: 43%; Cr: 27% | Sorption |

| Sludge-derived Biochar (900°C) | Cr, Pb, Cd, As, Cu, Zn | Reduced Cr from 73.51% to 9.57%; Pb from 55.91% to 4.87% | Adsorption, Precipitation |

Bioremediation and phytoremediation are environmentally friendly and cost-effective approaches that utilize living organisms to remediate contaminated soils. larcusa.orgrjlbpcs.commdpi.comresearchgate.net These methods can be used for both the stabilization and extraction of lead and chromium.

Microorganisms, including bacteria and fungi, have evolved various mechanisms to tolerate and transform heavy metals. These microbial processes are being harnessed for the remediation of lead and chromium contamination. frontiersin.orgnih.govjabonline.in

Biosorption: This passive process involves the binding of metal ions to the surface of microbial cells. nih.gov The cell walls of bacteria and fungi contain various functional groups (e.g., carboxyl, hydroxyl, phosphate) that can bind with positively charged lead ions and complexes of chromate. frontiersin.org

Bioprecipitation: Microbes can induce the precipitation of heavy metals by altering the local chemical environment. For example, some bacteria can produce phosphate (B84403), leading to the precipitation of lead as highly stable pyromorphite minerals. frontiersin.orgmdpi.com Other mechanisms include the formation of lead carbonates and sulfides. jabonline.innih.gov

Biomineralization: This is a process where microorganisms actively form minerals. nih.govresearchgate.net For instance, bacteria can serve as nucleation sites for the formation of lead-containing minerals, effectively sequestering the metal. nih.gov Studies have shown that bacteria like Lysinibacillus can immobilize Pb²⁺ through the formation of Pb₃(PO₄)₂ crystals. nih.govresearchgate.net

Bioaccumulation: This is an active process where metal ions are transported into the microbial cell and sequestered intracellularly. frontiersin.orgnih.gov This process is dependent on the cell's metabolism. Some bacteria can accumulate significant amounts of lead and chromium. For example, Klebsiella pneumoniae has been shown to remove over 80% of Cr(VI) through bioaccumulation. researchgate.net

Efflux Mechanisms: Some bacteria possess efflux systems, which are transport proteins that actively pump toxic metals out of the cell, conferring resistance. mdpi.comnih.govoup.comresearchgate.netresearchgate.net This mechanism is more of a survival strategy for the microbe rather than a direct remediation process for the bulk soil, but it is a key aspect of microbial tolerance in contaminated environments.

| Microbial Strategy | Description | Examples |

| Biosorption | Passive binding of metal ions to the microbial cell surface. | Binding of lead and chromium to functional groups on bacterial and fungal cell walls. |

| Bioprecipitation | Microbial-induced precipitation of metals. | Formation of lead phosphates (pyromorphite), carbonates, and sulfides. |

| Biomineralization | Active formation of minerals by microorganisms. | Lysinibacillus forming Pb₃(PO₄)₂ crystals. |

| Bioaccumulation | Active uptake and intracellular sequestration of metals. | Klebsiella pneumoniae accumulating chromium. |

| Efflux Mechanisms | Active pumping of toxic metals out of the cell. | P-type ATPases and RND efflux systems in bacteria. |

The combination of biochar with microbial and plant-based remediation can create synergistic effects. Biochar can improve soil properties, such as pH and water retention, creating a more favorable environment for the growth of plants and microorganisms involved in remediation. nih.gov Furthermore, biochar itself can act as a sorbent for lead and chromium, reducing their immediate toxicity and allowing for more effective biological remediation. mdpi.comresearchgate.net

Biosorbents, which are biological materials that can adsorb heavy metals, are also used in soil remediation. These can include materials like agricultural wastes (e.g., fruit peels, husks) and microbial biomass. nih.govnih.gov A study using aspen wood sawdust and its derived biochar showed effective removal of lead, cadmium, and chromium from soil. mdpi.comresearchgate.net The removal efficiencies for biochar were 50% for Pb, 43% for Cd, and 27% for Cr. mdpi.comresearchgate.net

Genetic engineering offers the potential to enhance the natural remediation capabilities of plants and microorganisms. nih.govsemanticscholar.orgacademicjournals.orgnih.gov By introducing or overexpressing specific genes, organisms can be modified to have increased tolerance to heavy metals, enhanced uptake and accumulation, or improved sequestration abilities. nih.govsemanticscholar.org

For phytoremediation, genetic modification can focus on:

Increasing metal uptake: Overexpressing genes that code for metal transporters in the root cell membranes.

Enhancing translocation: Modifying the expression of transporters that move metals from the roots to the shoots, which is particularly important for phytoextraction.

Improving sequestration and tolerance: Introducing genes for metal-binding proteins like metallothioneins and phytochelatins, which can chelate and detoxify heavy metals within the plant cells. nih.gov

Transgenic plants have been developed that show enhanced accumulation of heavy metals like cadmium, lead, mercury, and arsenic. nih.gov While much of the research has focused on other heavy metals, the principles are applicable to lead and chromium.

Bioremediation and Phytoremediation Methodologies

Wastewater and Aqueous Stream Treatment Technologies

The removal of lead chromate from industrial wastewater and other aqueous streams is crucial to prevent the contamination of water bodies. Several technologies have been developed for this purpose, with a growing emphasis on biological and cost-effective methods.

Biosorption is a widely studied technique for removing heavy metals from aqueous solutions. Various types of biomass, including bacteria, fungi, algae, and agricultural wastes, have been investigated as biosorbents for lead and chromium. unitedwebnetwork.comk-state.eduresearchgate.net For example, immobilized cells of the microalga Isochrysis galbana have shown a maximum biosorption capacity of 30.54 mg/g for lead and 29.21 mg/g for chromium. unitedwebnetwork.com The effectiveness of biosorption is often dependent on factors such as pH, temperature, and the initial concentration of the metal ions.

Constructed wetlands are another promising technology for treating wastewater containing heavy metals. These systems utilize natural processes involving vegetation, soil, and associated microbial assemblages to remove contaminants. Inoculating constructed wetlands with metal-tolerant bacteria can significantly enhance their performance. A study on a laboratory-scale constructed wetland inoculated with metal-tolerant bacteria found that 57% of the chromium input and a significant portion of the lead were accumulated in the system. nih.gov

Biomineralization also presents a viable strategy for treating lead-contaminated wastewater, with the added benefit of potential metal recovery. nih.govscilit.com Bacteria can precipitate lead as insoluble minerals, which can then be separated from the water. Research has demonstrated that bacterial reutilization is possible, making the process more cost-effective. nih.govresearchgate.net

| Technology | Target Contaminants | Removal Efficiency/Capacity | Key Mechanisms |

| Biosorption (Microalgae) | Lead(II), Chromium(VI) | Pb: 30.54 mg/g; Cr: 29.21 mg/g | Adsorption to cell surface functional groups |

| Biosorption (Bacteria) | Lead, Chromium | Pb: 99.73%; Cr: 95.84% (Pseudomonas aeruginosa) | Adsorption, Complexation |

| Constructed Wetlands (Inoculated) | Lead, Chromium | 57% of Cr input accumulated | Microbial degradation, Plant uptake, Soil sorption |

| Biomineralization (Bacteria) | Lead(II) | Efficient lead recovery and cell reutilization | Phosphate precipitation |

Chemical Reduction of Hexavalent Chromium

Chemical reduction is a widely utilized and highly effective strategy for the remediation of soil and water contaminated with hexavalent chromium (Cr(VI)) from compounds like this compound. nih.gov This process involves the conversion of the highly mobile and toxic Cr(VI) into the less toxic and less soluble trivalent chromium (Cr(III)). nih.govenviroforensics.com The transformation significantly reduces the environmental risk, as Cr(III) is more stable and readily precipitates out of the solution, immobilizing the chromium contaminant. enviroforensics.comepa.gov

The core of this remediation technique lies in the use of a reducing agent that donates electrons to the Cr(VI) species (like chromate, CrO₄²⁻), causing its reduction to Cr(III). kronosecochem.com This process is an oxidation-reduction (redox) reaction. For the reduction to be effective, it requires the presence of water and thorough mixing to ensure contact between the contaminant and the reducing agent. kronosecochem.com

A variety of reductive materials have been researched and applied for this purpose, broadly categorized as iron-bearing reductants, sulfur-based compounds, and organic amendments. nih.gov

Iron-Bearing Reductants: Zero-valent iron (ZVI) is a commonly used injectable chemical for in-situ chemical reduction (ISCR). enviroforensics.com The chemical reaction between ZVI and hexavalent chromium reduces Cr(VI) concentrations and creates Cr(III). enviroforensics.com This trivalent chromium then reacts with other minerals in the subsurface to form less water-soluble compounds, making it less mobile in the environment. enviroforensics.com Divalent iron (Fe²⁺) also serves as an effective reducing agent, converting chromate into chromium hydroxide (B78521) (Cr(OH)₃) and iron(III) hydroxide (Fe(OH)₃), both of which are sparingly soluble. kronosecochem.com

Sulfur-Based Compounds: Compounds containing sulfur in a reduced state can also effectively reduce Cr(VI).

Organic Amendments: Various organic materials can serve as electron donors to facilitate the reduction of Cr(VI), often mediated by microbial activity. nih.gov For instance, lactate can be used as an electron donor, which microorganisms ferment into simpler metabolites that drive the reduction process. nih.gov

The effectiveness of chemical reduction can be influenced by environmental conditions such as pH and the presence of other substances that might compete for the reducing agent, like dissolved oxygen. epa.govkronosecochem.com

| Reducing Agent | Contaminated Medium | Key Findings | Reference |

|---|---|---|---|